3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
3-bromo-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3 |
InChI Key |
PTZLKPQFAXTFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine and Analogous Structures
Construction of the Pyrazole (B372694) Heterocycle
The formation of the pyrazole ring is the initial and critical step in the synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine and its analogs. The most prevalent methods involve the condensation of a C3 fragment with a hydrazine derivative or cycloaddition reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are a classical and widely employed strategy for the synthesis of the pyrazole core. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine, leading to the formation of the five-membered heterocyclic ring.
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly versatile method for pyrazole formation. mdpi.comnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. A significant challenge in this method can be the formation of regioisomeric mixtures when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used. mdpi.combeilstein-journals.org
To address the limitations of classical methods and improve efficiency, researchers have developed one-pot procedures where the 1,3-dicarbonyl compound is generated in situ. For instance, ketones can be reacted with acid chlorides to form 1,3-diketones, which are then immediately treated with hydrazine to produce the pyrazole. mdpi.comorganic-chemistry.org This approach allows for the rapid synthesis of previously inaccessible pyrazole structures. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| Ketone | Acid Chloride | LiHMDS, then Hydrazine | Polysubstituted Pyrazole | Good to Excellent | mdpi.comnih.gov |
| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, Room Temp | 1-Aryl-3,4,5-substituted Pyrazole | 59-98% | mdpi.com |
| 1,3-Diketone | Hydrazine Derivatives | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | - | mdpi.com |
This table presents examples of pyrazole synthesis via condensation of 1,3-dicarbonyl compounds with hydrazines.
Derivatives of 1,3-dicarbonyl compounds, such as β-ketonitriles, are also effective precursors for pyrazole synthesis. The reaction of benzoylacetonitriles with hydrazinyl moieties is a key step in certain multi-component reactions to form 5-aminopyrazoles. nih.gov This approach is particularly relevant for the synthesis of the target molecule, as it directly introduces an amino group at a position equivalent to C5 (which can be C4 depending on the starting materials and cyclization regiochemistry).
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzoylacetonitrile | Hydrazinyl moiety | 5-Aminopyrazole derivative | nih.gov |
| 3-Aminocrotonitrile | Methylhydrazine, Ethyl formate | 1,3,4-substituted Pyrazole | nih.gov |
This table illustrates the use of 1,3-dielectrophilic nitriles in the synthesis of substituted pyrazoles.
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govmdpi.comacs.org Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles. nih.gov These reactions often involve the in situ formation of the key 1,3-dielectrophilic intermediate, which then undergoes cyclocondensation with a hydrazine. nih.gov
For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine. beilstein-journals.orgmdpi.com These strategies allow for the rapid assembly of complex pyrazole-containing scaffolds from simple and readily available starting materials. beilstein-journals.orgmdpi.com
| Components | Catalyst/Conditions | Product | Yield | Reference |
| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | - | beilstein-journals.org |
| Aldehyde, Malononitrile, β-ketoester, Hydrazine | - | Pyrano[2,3-c]pyrazole | - | beilstein-journals.orgmdpi.com |
| 1,3-Dicarbonyl, DMF-dimethylacetal, Hydrazine | 2,2,2-Trifluoroethanol | 1,4,5-substituted Pyrazole | - | nih.gov |
This table showcases various multi-component reactions for the synthesis of the pyrazole core.
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition reactions provide a direct and often highly regioselective route to the pyrazole ring. nih.gov These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene. nih.gov
The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. rsc.orgresearchgate.net This approach is particularly advantageous as it can be performed under thermal conditions without the need for a catalyst, representing a "greener" synthetic route. rsc.orgresearchgate.net The use of α-diazocarbonyl compounds in solvent-free conditions can lead to high yields of the pyrazole product with minimal purification. rsc.org
The regioselectivity of the cycloaddition is a crucial aspect, and in some cases, the use of alkynyl bromides can direct the formation of a specific regioisomer. While the direct use of an alkynyl bromide in a cycloaddition with a diazo compound to form a 3-bromopyrazole is a plausible synthetic route, the literature more commonly describes the cycloaddition with alkynes followed by subsequent bromination of the pyrazole ring.
| Diazo Compound | Alkyne | Conditions | Product | Yield | Reference |
| α-Diazocarbonyl | Electron-poor alkyne | Thermal, Solvent-free | Substituted Pyrazole | High | rsc.orgresearchgate.net |
| Diazo compound | Terminal alkyne | Heating | Pyrazole | Excellent | rsc.org |
This table provides examples of pyrazole synthesis via 1,3-dipolar cycloaddition of diazo compounds with alkynes.
Utilizing Azomethine Imine Precursors
The use of azomethine imines as 1,3-dipoles in cycloaddition reactions represents a valuable route to pyrazole-containing structures. These precursors can react with alkynes in [3+2] cycloaddition reactions to form pyrazolidine derivatives, which can be further transformed into pyrazoles.
One notable application involves the copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC). Immobilized Cu(II)-enaminone complexes have been shown to be effective heterogeneous catalysts for the reaction between azomethine imines and alkynes like methyl propiolate, leading to the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. mdpi.com While these silica gel-bound catalysts demonstrate promising activity, their reusability can be a challenge. mdpi.com
Another approach involves the synthesis of azomethine imines through the reaction of pyrazolines with carbenes. For instance, CpRu-catalyzed addition of malonate carbenes to pyrazolines can generate the corresponding azomethine imines, which are versatile intermediates for further synthetic transformations. researchgate.net
Oxidative Cyclization Routes
Oxidative cyclization methods provide a direct approach to the pyrazole ring from acyclic precursors, often under mild and efficient conditions. These routes typically involve the formation of a dihydropyrazole (pyrazoline) intermediate, which is then oxidized in situ to the aromatic pyrazole.
Copper catalysis, utilizing environmentally benign molecular oxygen or air as the oxidant, has emerged as a powerful tool for pyrazole synthesis. rsc.orgorganic-chemistry.org A common strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This method is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org
The reaction conditions can be tuned to achieve different outcomes. For example, the choice of solvent can dictate the final product. In one study, the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones in ethanol yielded tris-substituted pyrazoles with a ketone functionality at the C-5 position, whereas performing the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol predominantly formed di-substituted pyrazoles. rsc.org The process is noted for its operational simplicity and tolerance of a broad range of functional groups. organic-chemistry.orgacs.org
| Catalyst | Ligand | Oxidant | Substrate | Product | Yield | Ref |
| Cu(OAc)₂ | None | O₂ | β,γ-Unsaturated hydrazone | Di/Tris-substituted pyrazole | High | rsc.org |
| CuOTf | 1,10-phenanthroline-5,6-dione | Air | β,γ-Unsaturated hydrazone | Pyrazole derivative | Good to High | organic-chemistry.org |
| Cu₂O | None | Air | N,N-disubstituted hydrazine | Substituted pyrazole | Good to Moderate | organic-chemistry.org |
| This table presents examples of copper-catalyzed aerobic oxidative cyclization reactions for pyrazole synthesis. |
Hypervalent iodine reagents serve as effective catalysts for the synthesis of pyrazoles from unsaturated precursors. An iodine(III)-catalyzed reaction of α,β-unsaturated hydrazones can produce fully functionalized NH-pyrazoles. organic-chemistry.org This process involves a cascade of reactions including cyclization, a 1,2-aryl shift, aromatization, and detosylation. organic-chemistry.org
Molecular iodine can also mediate intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines to generate fused pyridine rings, including pyrazolo[4,3-b]pyridines. organic-chemistry.org Furthermore, the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine in the presence of a base provides a direct route to 4-iodopyrazoles, which are versatile intermediates for further functionalization. acs.org
The oxidation of 2-pyrazolines (4,5-dihydro-1H-pyrazoles) is a classical and reliable method for the synthesis of the corresponding aromatic pyrazoles. researchgate.net Various oxidizing agents can be employed for this transformation, with bromine being a common and effective choice. google.comgoogle.com
The reaction of a 2-pyrazoline with bromine at elevated temperatures (typically 80 °C or above) selectively yields the corresponding pyrazole. google.comgoogle.com Conducting the reaction at lower, ambient temperatures can lead to competing side reactions, such as the bromination of substituents on the pyrazole ring. google.com The by-product, hydrogen bromide, can be removed either by the addition of a base or by sparging the reaction mixture with an inert gas. google.com
An alternative brominating agent is the bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2). This reagent efficiently oxidizes 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles to their corresponding pyrazole derivatives in good to excellent yields at room temperature. semanticscholar.org
| Oxidant | Substrate | Temperature | Yield | Ref |
| Bromine (Br₂) | 2-Pyrazoline | ≥ 80 °C | Excellent selectivity | google.comgoogle.com |
| DABCO-Br₂ | 1,3,5-Trisubstituted 2-pyrazoline | Room Temperature | 87-95% | semanticscholar.org |
| Potassium Persulfate / H₂SO₄ | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Reflux | ~78% | google.com |
| This table summarizes various methods for the oxidation of pyrazolines to pyrazoles. |
Regioselective Introduction of the Isopropyl Substituent at N1
For pyrazoles that are unsubstituted on the nitrogen atoms, direct N-alkylation is a common method to introduce substituents. However, a significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position.
The N-alkylation of a pyrazole ring with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, under basic conditions is a standard procedure for introducing the 1-isopropyl group. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity of the alkylation. researchgate.net
A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in dimethyl sulfoxide (DMSO) can achieve regioselective N1-alkylation. researchgate.net This protocol has been applied to synthesize a variety of di-, tri-, and tetra-substituted pyrazoles bearing versatile functional groups. researchgate.net The regioselectivity is often governed by steric effects, with the bulkier substituent directing the incoming alkyl group to the less hindered nitrogen atom. researchgate.netrsc.org
| Pyrazole Substrate | Alkylating Agent | Base / Solvent | Major Product | Ref |
| 3-Substituted pyrazole | Isopropyl halide | K₂CO₃ / DMSO | N1-isopropyl pyrazole | researchgate.net |
| N-H Pyrazole | Alkyl halide | Ionic Liquid | N1-alkyl pyrazole | researchgate.net |
| This table highlights conditions for the regioselective N-alkylation of pyrazoles. |
Direct N-Substitution with Isopropyl Primary Amines or Related Precursors
The introduction of an isopropyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. While direct alkylation of pyrazoles with primary amines is not the most common method, related strategies using isopropyl halides or other electrophiles are frequently employed. acs.org Generally, N-alkylation of pyrazoles is achieved by reacting the pyrazole with an alkylating agent in the presence of a base. semanticscholar.org
A novel method for the preparation of N-alkyl pyrazoles directly from primary aliphatic amines has been developed, offering a practical approach for functionalizing amines. acs.orgresearchgate.net This protocol avoids the use of inorganic reagents and proceeds under mild conditions with short reaction times. nih.gov For instance, various N-substituted pyrazoles have been synthesized from primary aliphatic or aromatic amines and diketones using a commercially available electrophilic amination reagent. acs.org Although yields can be modest in some cases, the use of the amine as the limiting reagent makes this a valuable method. acs.org
Alternative approaches involve the use of catalysts to facilitate the N-alkylation. Crystalline aluminosilicates or aluminophosphates have been used as catalysts for the N-alkylation of pyrazole derivatives with alcohols or their derivatives. google.com This method allows for the production of N-alkylpyrazoles with high yields under mild conditions from industrially available materials. google.com
Strategies for Controlling N1-Selectivity over N2-Substitution
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. mdpi.com The outcome of the reaction is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. semanticscholar.orgmdpi.com
Several strategies have been developed to achieve high N1-selectivity. One approach involves using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgconsensus.app These reagents significantly enhance N1-selectivity, and the silyl group is subsequently removed to yield the N-methyl pyrazole. acs.orgconsensus.app Selectivities ranging from 92:8 to greater than 99:1 (N1:N2) have been achieved with a variety of pyrazole substrates. acs.orgconsensus.app
Another strategy, termed "strategic atom replacement," utilizes isothiazoles as precursors to synthesize N-alkyl pyrazoles. nih.gov This method circumvents the typical selectivity issues associated with direct N-functionalization by proceeding through 1,2,3-thiadiazine-S-oxide intermediates. nih.gov
For acid-catalyzed N-alkylation using trichloroacetimidate electrophiles, the regioselectivity is primarily controlled by sterics. semanticscholar.orgmdpi.com In the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the N1 to N2 isomers, with the bulkier phenyl group directing the incoming electrophile to the less hindered nitrogen. mdpi.com
Magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to provide high regioselectivity for the N2-alkylated product. thieme-connect.com Conversely, catalyst-free Michael addition reactions have been employed for the preparation of N1-alkyl pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1). researchgate.netsemanticscholar.orgacs.org
Selective Bromination at the C3 Position
The introduction of a bromine atom at the C3 position of the pyrazole ring is another key synthetic transformation. This can be achieved through various methods, including direct bromination of a suitable precursor or by conversion from another functional group.
Direct Bromination of Pyrazole Precursors (e.g., using N-Bromosuccinimide, Bromine)
Direct bromination of the pyrazole ring is a common method for introducing a bromine substituent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.govorganic-chemistry.org The reaction of pyrazoles with NBS, often in a solvent like chloroform or carbon tetrachloride, can afford brominated pyrazoles. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring. researchgate.net
Bromination of pyrazole itself typically occurs at the C4 position. researchgate.netresearchgate.net To achieve bromination at the C3 (or C5) position, the C4 position must be blocked. researchgate.net For example, the bromination of 1,3,5-trisubstituted pyrazoles with NBS can lead to the formation of 4-bromopyrazoles. scielo.org.mx
Other brominating agents, such as elemental bromine, have also been employed. scielo.org.mx The reaction of 2-pyrazolines with bromine can lead to the formation of the corresponding pyrazole. google.com
Regiochemical Considerations in Halogenation Reactions of Pyrazoles
The regioselectivity of electrophilic halogenation of pyrazoles is a well-studied phenomenon. researchgate.net In general, for pyrazoles unsubstituted at the C4 position, electrophilic attack occurs preferentially at this position. researchgate.net This is attributed to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and susceptible to electrophilic substitution. reddit.com
To achieve halogenation at the C3 or C5 positions, the C4 position must be substituted. researchgate.net The presence of substituents on the nitrogen atoms also influences the regioselectivity. The "pyridine-like" nitrogen atom can direct substitution to the adjacent carbon atom. reddit.com
For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) at room temperature provides 4-halogenated pyrazole derivatives. beilstein-archives.org In this case, the amino group at C5 directs the halogen to the C4 position.
Conversion from Other Halogenated or Functionalized Pyrazole Intermediates
An alternative strategy to introduce a bromine atom at the C3 position is through the conversion of other functional groups. One of the most common methods is the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolin-5-ones) using reagents like phosphorus oxybromide. researchgate.net
The Sandmeyer reaction, involving the diazotization of a 3-aminopyrazole followed by treatment with a bromide salt, can also be used to introduce a bromine atom at the C3 position. researchgate.net
Furthermore, halogen exchange reactions can be employed. For example, a more reactive halogen, such as iodine, could potentially be replaced by bromine under specific conditions.
Incorporation or Functionalization with the Amine Group at C4
The final key step in the synthesis of the target compound is the introduction of the amine group at the C4 position. This is typically achieved by reduction of a nitro group or through other synthetic equivalents.
A common and well-established method for introducing a C4-amino group is the nitration of the pyrazole ring followed by reduction of the resulting 4-nitropyrazole. mdpi.com However, this method often involves harsh acidic conditions and can generate significant waste. mdpi.com
More recent and environmentally friendly methods have been developed. For instance, a protecting-group-free synthesis of 3-aryl-substituted 4-aminopyrazoles involves the formation of a 4-nitrosopyrazole intermediate, which is then reduced to the amine using sodium borohydride and a copper catalyst. thieme-connect.combohrium.com
Another approach involves the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles. mdpi.com Additionally, vinyl azides can react with hydrazines to produce polysubstituted 4-aminopyrazoles under mild conditions. rsc.org
The Gabriel synthesis has also been adapted for the preparation of 4-aminopyrazoles. mdpi.com Furthermore, Curtius rearrangement of a 4-acyl azide pyrazole can yield the corresponding 4-aminopyrazole. rsc.org
Below is a data table summarizing various synthetic approaches to aminopyrazoles.
| Precursor | Reagents | Product | Reference |
| Acetophenones | 1. Oximation, 2. Hydrazine condensation, 3. NaBH4/CuCl | 3-Aryl-substituted 4-aminopyrazoles | thieme-connect.com |
| Vinyl azides | Hydrazine hydrate, NaOEt | Polysubstituted 4-aminopyrazoles | rsc.org |
| Substituted pyrazoles | Nitrating agent, then reducing agent | 4-Aminopyrazoles | rsc.org |
| 4-Acyl azide pyrazole | Heat (Curtius rearrangement) | 4-Aminopyrazole | rsc.org |
Synthesis via Pre-functionalized Synthons Containing the Amine Moiety
One of the most direct methods for constructing the 4-aminopyrazole scaffold involves the use of synthons that already possess an amine group or a latent equivalent at the position that will become C4 of the pyrazole ring. This approach incorporates the key nitrogen substituent during the initial cyclization step.
Key strategies include:
Knorr Pyrazole Synthesis Analogs : The classical Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted for 4-aminopyrazoles. chim.it This involves using a 1,3-dicarbonyl derivative that is modified at the C2 position (which becomes C4 of the pyrazole). For instance, the dicarbonyl compound can be converted to an oxime derivative, which serves as a precursor to the amine, before the cyclization with a hydrazine. chim.it
Cyclization with α-Azido-α,β-Unsaturated Ketones : A variety of tetrasubstituted 4-aminopyrazoles can be synthesized through the condensation of hydrazines with α,β-unsaturated ketones that bear an azido group at the α-position. chim.it The azide group is subsequently reduced to the primary amine during or after the cyclization process.
From Vinyl Azides : A direct synthesis of polysubstituted 4-aminopyrazoles can be achieved from the reaction of vinyl azides with hydrazines. researchgate.net This method provides a straightforward route to the desired scaffold under mild conditions. researchgate.net
| Method | Key Synthon(s) | Description | Reference |
|---|---|---|---|
| Knorr Synthesis Analog | 1,3-dicarbonyl with C2-oxime; Hydrazine | The oxime at the C2 position of the dicarbonyl compound serves as a masked amine group, which is revealed during the cyclization process. | chim.it |
| Condensation with α-Azido Ketones | α-azido-α,β-unsaturated ketone; Hydrazine | The azide group at the α-position is a direct precursor to the C4-amine, which is formed upon reduction. | chim.it |
| From Vinyl Azides | Vinyl azide; Hydrazine | Direct cyclization reaction where the azide moiety in the vinyl synthon is converted into the C4-amine of the pyrazole ring. | researchgate.net |
Post-Cyclization Functionalization Strategies to Introduce C4-Amine
An alternative to using pre-functionalized synthons is to first construct the pyrazole ring and then introduce the amine group at the C4 position. This approach relies on the inherent reactivity of the pyrazole scaffold. The C4 position of the pyrazole ring is known to be the most susceptible to electrophilic attack. chim.it This reactivity can be exploited to introduce a nitrogen-containing substituent, which is then converted to an amine.
A common and effective two-step sequence for this transformation is:
C4-Nitration : The pyrazole ring is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) at the C4 position. The electron-withdrawing nature of the pyrazole nitrogens directs electrophiles to this position.
Reduction of the Nitro Group : The resulting 4-nitropyrazole is then subjected to reduction. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl), to convert the nitro group into a primary amine (-NH₂).
While direct C-H amination of pyrazoles is less common, the nitration-reduction sequence is a robust and widely applicable method for accessing 4-aminopyrazoles from readily available pyrazole precursors. mdpi.comnih.gov Other C4-functionalization methods, such as oxidative thiocyanation, demonstrate the accessibility of the C4 position for substitution, further supporting the feasibility of post-cyclization strategies. beilstein-journals.orgnih.gov
Approaches for 4-Aminopyrazole Scaffolds
The synthesis of the 4-aminopyrazole core is a critical step in accessing compounds like this compound. Several foundational synthetic strategies have been developed to produce this valuable scaffold.
The primary approaches can be summarized as:
Condensation Reactions : These are the most traditional and widely used methods. As discussed, the Knorr synthesis and its variations involve the cyclocondensation of a hydrazine with a β-dicarbonyl compound or a synthetic equivalent. chim.itdergipark.org.tr By choosing appropriate starting materials, such as those with a masked amine function at the α-position to the carbonyls, 4-aminopyrazoles can be formed directly. chim.it
Thorpe-Ziegler Cyclization : This method provides an alternative route to tetrasubstituted 4-aminopyrazoles. chim.it The process is based on the base-catalyzed intramolecular cyclization of a dinitrile, which can be formed from the alkylation of dicyanohydrazones. chim.it
Multi-component Reactions : Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to build molecular complexity in a single step. Various MCRs have been designed to generate highly substituted pyrazoles, including 4-aminopyrazole derivatives, by combining three or more starting materials in one pot. nih.gov
These diverse strategies provide chemists with a toolkit to access a wide range of 4-aminopyrazole scaffolds, which can then be further functionalized to achieve specific target molecules. nih.gov
Convergent and Stepwise Synthesis of this compound
The assembly of the target molecule, this compound, requires a strategy that correctly places three distinct substituents—bromo, isopropyl, and amine—on the pyrazole ring. This can be achieved through either a stepwise (linear) approach, where substituents are introduced one by one, or a convergent approach, where pre-functionalized fragments are combined.
Order of Introduction of Substituents (Bromine, Isopropyl, Amine)
The sequence in which the bromine, isopropyl, and amine groups are introduced is critical and is governed by the principles of regioselectivity and the directing effects of existing substituents. Several synthetic pathways are plausible.
Pathway A: Late-stage Amination
N-Isopropylation : Starting with pyrazole, the isopropyl group can be introduced at the N1 position using an alkylating agent like 2-bromopropane. Alternatively, using isopropylhydrazine in the initial ring-forming reaction with a 1,3-dicarbonyl compound would directly yield a 1-isopropylpyrazole. nih.gov
C3-Bromination : Bromination of 1-isopropylpyrazole would likely occur at the C4 position due to its higher reactivity. mdpi.com Therefore, a more controlled method would be required to achieve C3-bromination. This might involve starting with a pre-brominated synthon like 3-bromo-1H-pyrazole, followed by N-isopropylation. guidechem.com
C4-Nitration and Reduction : With the 3-bromo-1-isopropyl-1H-pyrazole intermediate in hand, the amine group can be installed at the C4 position via the electrophilic nitration and subsequent reduction sequence described previously.
Pathway B: Early Amination
4-Aminopyrazole Synthesis : A 4-aminopyrazole scaffold is synthesized first, for example, from the condensation of hydrazine with an α-formyl-α-aminoacetonitrile derivative (a masked 1,3-dicarbonyl equivalent).
N-Isopropylation : The N1 position of the 4-aminopyrazole is alkylated with an isopropyl group. The presence of the C4-amino group might require protection before this step to prevent N-alkylation at the exocyclic amine.
C3-Bromination : The final step would be the selective bromination at the C3 position. The strong activating effect of the C4-amino group would heavily direct electrophiles to the C5 position, making selective C3-bromination challenging without the use of directing groups or a multi-step process.
Given the challenges with regiocontrol, a strategy that establishes the C3-bromo and N1-isopropyl substitution patterns before the final C4-amination (Pathway A) is often more synthetically viable.
One-Pot and Multi-Component Reaction Sequences for the Target Compound
To improve efficiency, reduce waste, and shorten synthesis times, multi-component and one-pot strategies are highly desirable. beilstein-journals.org While a specific one-pot synthesis for this compound is not extensively documented, principles from existing MCRs for pyrazoles can be applied to design a hypothetical route. nih.govbeilstein-journals.org
A potential multi-component approach could involve the reaction of:
Isopropylhydrazine (to install the N1-substituent).
A brominated three-carbon building block, such as bromomalonaldehyde or a synthetic equivalent.
A source of the C4-amine, such as an in-situ generated aminating reagent or a precursor that cyclizes to form the 4-aminopyrazole.
Numerous MCRs for pyrazole synthesis have been developed, often catalyzed by metals or Lewis acids, which combine hydrazines, 1,3-dicarbonyl compounds, and other components in a single vessel. nih.govnih.gov For example, a one-pot, three-component reaction could involve the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to generate a 1,3,5-trisubstituted pyrazole. organic-chemistry.org Adapting such a strategy would require the careful design of starting materials to yield the specific 3,4-substitution pattern of the target compound.
| Approach | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Stepwise (Linear) | Sequential introduction of substituents (e.g., Isopropyl -> Bromo -> Amine). | Allows for purification of intermediates; potentially better control over regiochemistry. | Longer overall sequence; lower overall yield. |
| Convergent | Combining pre-functionalized fragments (e.g., a brominated pyrazole with an aminating agent). | Can lead to higher overall yields and shorter routes. | Requires synthesis of complex starting fragments. |
| One-Pot / MCR | Combining multiple starting materials in a single reaction vessel. | High step economy; reduced waste and time. researchgate.net | Complex reaction optimization; control of side reactions and regioselectivity can be difficult. beilstein-journals.org |
Process Optimization and Scale-Up Considerations in Pyrazole Synthesis
Transitioning a pyrazole synthesis from a laboratory setting to a larger industrial scale introduces several critical considerations related to safety, efficiency, cost, and environmental impact.
Handling of Hazardous Reagents : A primary concern is the use of hydrazine and its derivatives, which are often toxic and potentially explosive. acs.org Scale-up requires specialized equipment and strict safety protocols to handle these reagents. Continuous flow chemistry offers a significant advantage by minimizing the amount of hazardous material present at any given time, thereby improving the safety profile of the process. acs.orgnih.gov
Reaction Conditions and Optimization : Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing impurities. researchgate.netresearchgate.net For bromination steps, controlling the reaction conditions is vital to prevent over-halogenation and ensure high selectivity. guidechem.com
Impurity Profile and Purification : On a large scale, controlling the formation of impurities, particularly regioisomers, is essential. The choice of synthetic route can greatly influence the impurity profile. nih.gov Robust and scalable purification methods, such as controlled crystallization, are needed to ensure the final product meets the required purity specifications and to consistently reduce residual hazardous materials like hydrazine to acceptable levels. acs.org
Flow Chemistry : The adoption of continuous flow manufacturing has been shown to be a safer and more efficient approach for pyrazole synthesis at scale. nih.gov Flow reactors allow for better control over reaction exotherms, rapid mixing, and the ability to operate at high temperatures and pressures safely, often leading to higher yields and better regioselectivity compared to traditional batch processes. acs.orgnih.gov
Chemical Reactivity and Derivatization Strategies of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine
Reactivity at the Amine Functionality
The primary amino group at the C4 position is a key nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations allow for the extension of the molecular framework and the introduction of new functional groups.
Acylation, Sulfonylation, and Alkylation of the Amine Group
The nucleophilic nature of the 4-amino group allows it to react with various electrophiles to form amides, sulfonamides, and more substituted amines.
Acylation: The reaction of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-(3-bromo-1-isopropyl-1H-pyrazol-4-yl)amides. This reaction is a standard method for introducing a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the pyrazole (B372694) system.
Sulfonylation: Treatment of the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine affords the corresponding sulfonamides. The sulfonylation of pyrazoles is a known transformation, and this reaction proceeds by converting the amine into a sulfonyl chloride intermediate, which then reacts with another amine or is hydrolyzed. nih.gov For instance, pyrazoles can be reacted with chlorosulfonic acid, followed by treatment with thionyl chloride, to generate pyrazole sulfonyl chlorides. nih.gov
Alkylation: The direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, with the potential for the formation of quaternary ammonium salts. nih.gov However, under controlled conditions, selective mono-alkylation may be achieved. Alternative methods, such as reductive amination, are generally preferred for the synthesis of secondary or tertiary amines from primary amines. Palladium-catalyzed and copper-mediated C-N coupling reactions have been successfully employed for the alkylamination of C4-halopyrazoles, demonstrating the feasibility of forming C-N bonds at this position with various alkylamines. nih.gov
Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazoles)
The 4-amino group, in conjunction with the adjacent endocyclic nitrogen atom (N1), provides a binucleophilic system that is ideal for the construction of fused heterocyclic rings through cyclocondensation reactions.
Pyrazolo[1,5-a]pyrimidines: One of the most common and effective strategies for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between 5-aminopyrazoles (or 4-aminopyrazoles in this context, depending on numbering conventions) and β-dicarbonyl compounds or their synthetic equivalents. nih.gov This reaction typically proceeds by refluxing the aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a solvent like acetic acid, sometimes with a catalytic amount of a strong acid. nih.govrsc.org The reaction involves the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov This method has been widely used to generate diverse libraries of pyrazolo[1,5-a]pyrimidines for various applications. ekb.egnih.gov
| Reagent | Product Type | Typical Conditions |
| β-Diketones (e.g., pentane-2,4-dione) | Substituted Pyrazolo[1,5-a]pyrimidines | Acetic Acid, Reflux |
| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-ones | Acetic Acid, H2SO4 (cat.), Reflux |
| Enaminones | Substituted Pyrazolo[1,5-a]pyrimidines | Acetic Acid, Reflux or MW irradiation |
Imidazo[1,2-b]pyrazoles: The synthesis of the isomeric imidazo[1,2-b]pyrazole system can also be achieved from aminopyrazole precursors. These reactions often involve cyclization with α-halocarbonyl compounds or their equivalents. For example, 5-aminopyrazole derivatives can react with reagents like 2-bromoacetophenone, chloroacetonitrile, or ethyl chloroacetate in the presence of a base (e.g., K2CO3 or TEA) to yield the corresponding imidazo[1,2-b]pyrazole derivatives. nih.gov Another powerful method is the three-component Groebke–Blackburn–Bienaymé reaction, which involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide to directly form the imidazo[1,2-b]pyrazole core. nih.gov
| Reagent | Product Type | Typical Conditions |
| α-Haloketones (e.g., 2-bromoacetophenone) | Substituted Imidazo[1,2-b]pyrazoles | K2CO3, Acetone, Reflux |
| α-Haloacetonitriles (e.g., chloroacetonitrile) | Amino-Imidazo[1,2-b]pyrazoles | TEA, DMF |
| Aldehydes and Isocyanides (GBB Reaction) | Substituted Imidazo[1,2-b]pyrazoles | Lewis or Brønsted acid catalyst |
Formation of Imines and Schiff Bases
The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol, often with catalytic acid. The formation of a C=N double bond extends the conjugation of the system and provides a versatile intermediate for further chemical transformations. A variety of Schiff bases derived from aminopyrazoles have been synthesized by reacting them with different aromatic and heteroaromatic aldehydes. scielo.org.coresearchgate.netnih.govnih.gov
Diazotization and Subsequent Transformations
The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures. mnstate.edu The resulting pyrazolediazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org In the Sandmeyer reaction, the diazonium group is replaced by a range of nucleophiles, including halides (Cl-, Br-), cyanide (CN-), and others, using a copper(I) salt as a catalyst. wikipedia.orgnih.gov This two-step sequence provides a powerful method for introducing a wide array of functional groups at the C4 position that are not easily accessible by other means.
Transformations Involving the Bromine Atom at C3
The bromine atom at the C3 position of the pyrazole ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org The C3-bromo substituent on the pyrazole ring readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2), a base (e.g., Na2CO3, K3PO4, or Cs2CO3), and a suitable solvent system. nih.govnih.govresearchgate.net This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for the synthesis of complex pyrazole derivatives. nih.gov
| Coupling Partner | Catalyst System | Base | Product |
| Arylboronic acid | Pd(PPh3)4, XPhos Pd G2 | Na2CO3, K3PO4 | 3-Aryl-1-(propan-2-yl)-1H-pyrazol-4-amine |
| Alkenylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Alkenyl-1-(propan-2-yl)-1H-pyrazol-4-amine |
| Heteroarylboronic acid | XPhos Pd G2 | K3PO4 | 3-Heteroaryl-1-(propan-2-yl)-1H-pyrazol-4-amine |
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is an efficient method for forming a C(sp2)-C(sp) bond, allowing for the synthesis of 3-alkynylpyrazole derivatives from this compound. The reaction is typically performed using a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent. scirp.orgscirp.org
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net The C3-bromo group of the pyrazole can be coupled with various alkenes, such as styrenes or acrylates, to introduce a vinyl substituent at this position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine ligand, and a base (e.g., triethylamine or K2CO3). nih.govbeilstein-journals.orgnih.gov The Heck reaction is a valuable tool for C-C bond formation and the elaboration of the pyrazole core. researchgate.net
Regioselective Arylation and Alkylation
The presence of a primary amino group at the C4 position allows for regioselective N-arylation and N-alkylation reactions. These transformations are fundamental for building more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for forming C-N bonds. While direct N-arylation of this compound is specific, the general reactivity of aminopyrazoles in such reactions is well-documented. nih.gov
Similarly, N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. The reactivity of the amino group is influenced by the electronic properties of the pyrazole ring, which is modified by the electron-withdrawing bromine atom and the N-isopropyl group.
Table 1: Representative Conditions for N-Arylation of Aminopyrazoles
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 78 |
| 2-Chloropyridine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 80 | 92 |
Nucleophilic Displacement Reactions
The bromine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic displacement, primarily through transition-metal-catalyzed cross-coupling reactions. This position is activated towards such reactions, allowing for the introduction of a wide variety of substituents.
Common C-C bond-forming reactions applicable to this substrate include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyrazoles.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Stille Coupling: Reaction with organostannanes.
Furthermore, C-N and C-O bond formation can be achieved via Buchwald-Hartwig amination and etherification reactions, respectively, by displacing the bromide with amines or alcohols. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. nih.gov
Reactions at Unsubstituted Ring Positions (e.g., C5) and N-Isopropyl Group
While the N-isopropyl group is generally stable, the primary site for further functionalization on the pyrazole core is the unsubstituted C5 position. This position can undergo various reactions, most notably C-H functionalization and electrophilic substitution, allowing for late-stage modification of the molecule.
C-H Functionalization of the Pyrazole Ring
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, the C5-H bond is the most likely candidate for such transformations.
Direct arylation of pyrazoles at the C5 position is a powerful tool for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and agrochemicals. nih.gov These reactions are typically catalyzed by palladium complexes. researchgate.net The reaction proceeds between the C-H bond of the pyrazole and an aryl or heteroaryl halide. The choice of reaction conditions, including the catalyst, base, and solvent, is critical to control regioselectivity and prevent side reactions, such as amination of the aryl halide. researchgate.net For pyrazoles bearing a free NH2 group, using a base like potassium acetate (KOAc) can inhibit the competing amination reaction and promote the desired direct arylation. researchgate.net
Table 2: Conditions for Palladium-Catalyzed Direct C5-Arylation of Pyrazoles
| Pyrazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1-Methylpyrazole | 4-Bromoacetophenone | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMAc | 150 |
| 1,3-Dimethylpyrazol-5-amine | 4-Bromoacetophenone | PdCl(C₃H₅)(dppb) | KOAc | DMAc | 150 |
| 1H-Pyrazole | Iodobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 120 |
Palladium-catalyzed C-H activation is the underlying mechanism for many direct functionalization reactions. nih.govrsc.org The process often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov In the context of the target molecule, the N1-isopropyl group or the C4-amino group could potentially act as a directing group, guiding the palladium catalyst to the C5 position. However, non-directed C-H activation at the most acidic or sterically accessible C-H bond is also common for electron-rich heterocycles like pyrazoles. The development of bifunctional ligands has significantly advanced this field by accelerating the C-H cleavage step. nih.gov This methodology allows for the introduction of various functional groups at the C5 position, including aryl, alkyl, and amino moieties, under relatively mild conditions. researchgate.net
Electrophilic Substitution Reactions on the Pyrazole Core
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents. In this compound, the C4-amino group is a powerful activating ortho-, para-directing group. The N1-isopropyl group is a weak activating group, while the C3-bromo group is a deactivating ortho-, para-directing group.
Considering these effects, the C5 position is highly activated by the adjacent C4-amino group, making it the most probable site for electrophilic attack. Common electrophilic substitution reactions include:
Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).
Nitration: Introduction of a nitro group using nitric acid and sulfuric acid. scribd.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. scribd.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly functionalized heterocycles.
Vilsmeier-Haack Reaction: Formylation of the ring, typically at the C4 position, but possible at C5 if C4 is blocked and activated. nih.govmdpi.com
The strong activation provided by the amino group facilitates these reactions, often allowing them to proceed under milder conditions than those required for less substituted pyrazoles. rrbdavc.org
Transformations of the Isopropyl Group (e.g., Oxidation, Dehydrogenation)
The N-isopropyl group of this compound represents a site for potential chemical modification, although specific transformations on this moiety for this particular compound are not extensively documented in the literature. Nevertheless, based on the general chemistry of N-alkyl substituted heterocycles, several derivatization strategies can be postulated.
Oxidation: The isopropyl group, being an alkyl substituent, is generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation could occur. Potential oxidation of the tertiary carbon-hydrogen bond could lead to the formation of a tertiary alcohol, 2-(4-amino-3-bromo-1H-pyrazol-1-yl)propan-2-ol. More aggressive oxidation could lead to the cleavage of the N-C bond, resulting in the formation of acetone and the corresponding N-deprotected pyrazole, 3-bromo-1H-pyrazol-4-amine. This dealkylation would be a significant transformation, altering the electronic and physical properties of the molecule.
Dehydrogenation: Catalytic dehydrogenation of the isopropyl group could potentially yield the corresponding N-isopropenyl pyrazole derivative, 4-amino-3-bromo-1-(prop-1-en-2-yl)-1H-pyrazole. N-vinylpyrazoles are recognized as versatile intermediates in organic synthesis. mdpi.comnih.gov Such a transformation would introduce a reactive alkene functionality, opening avenues for further derivatization through reactions such as polymerization, cycloadditions, or other electrophilic additions at the double bond. nih.gov The reactivity of the newly formed vinyl group would be influenced by its conjugation with the pyrazole ring. nih.gov
These potential transformations are summarized in the table below.
| Transformation | Potential Reagents/Conditions | Potential Product(s) | Significance |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-(4-amino-3-bromo-1H-pyrazol-1-yl)propan-2-ol or 3-bromo-1H-pyrazol-4-amine + Acetone | Introduction of a hydroxyl group or N-dealkylation. |
| Dehydrogenation | Catalyst (e.g., Pd, Pt) at high temperature | 4-amino-3-bromo-1-(prop-1-en-2-yl)-1H-pyrazole | Introduction of a reactive alkene moiety for further functionalization. |
General Reactivity of Pyrazole Core with Multiple Substituents
The chemical reactivity of the pyrazole core in this compound is intricately governed by the interplay of its three substituents: the N1-isopropyl group, the C3-bromo group, and the C4-amino group. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences its electronic properties and reactivity. nih.gov
The molecule possesses several reactive sites:
The Pyrazole Ring: As an aromatic system, it can undergo electrophilic substitution reactions. However, the positions are already substituted, so reactivity will be directed towards modifying existing groups or substitution under harsh conditions. The electron-rich nature imparted by the amino and isopropyl groups enhances its reactivity towards electrophiles.
The Amino Group (-NH₂): The C4-amino group is a nucleophilic site and can react with various electrophiles. It can undergo acylation, alkylation, and diazotization, among other common amine reactions. Its presence strongly activates the pyrazole ring towards electrophilic substitution. nih.gov
The Bromo Group (-Br): The C3-bromo substituent is a key functional group for derivatization. It can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activating conditions. More significantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. mdpi.comumich.edu
Effects of Substituents on Electronic Properties and Reactivity
The electronic character of the pyrazole ring in this compound is a composite of the electronic effects of its substituents. A detailed analysis reveals a push-pull system that dictates the molecule's reactivity.
C4-Amino Group: The amino group is a very strong electron-donating group through resonance (+M effect) and weakly withdrawing through induction (-I effect). Its lone pair of electrons can delocalize into the pyrazole ring, significantly increasing the electron density, especially at the C3 and C5 positions. This makes the ring highly activated towards electrophilic attack.
C3-Bromo Group: The bromine atom is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+M effect) due to its lone pairs, but the inductive effect is dominant for halogens. It deactivates the ring towards electrophilic substitution, particularly at the adjacent C4 position, and makes the C3 carbon atom itself electrophilic and susceptible to nucleophilic attack or participation in cross-coupling reactions. mdpi.com
The combination of these effects results in a highly polarized molecule. The strong electron-donating amino group at C4 and the weaker donating isopropyl group at N1 enrich the ring with electrons, while the bromo group at C3 withdraws electron density. This electronic push-pull arrangement enhances the nucleophilicity of the amino group and the ring system in general, while providing a reactive site for cross-coupling at the C3 position.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Isopropyl | N1 | Electron-donating (+I) | Increases electron density of the ring, enhances nucleophilicity. |
| Bromo | C3 | Electron-withdrawing (-I > +M) | Decreases electron density locally; activates C3 for nucleophilic attack and cross-coupling. |
| Amino | C4 | Strongly electron-donating (+M) | Strongly increases ring electron density; activates the ring for electrophilic attack; acts as a nucleophilic center. |
Cascade and Tandem Reactions for Complex Molecule Synthesis
Polysubstituted pyrazoles like this compound are valuable building blocks for the synthesis of complex molecules through cascade and tandem reactions. rsc.org These reactions, which involve multiple bond-forming events in a single operation, offer high efficiency and atom economy. organic-chemistry.org The distinct reactivity of the bromo and amino groups on the pyrazole core makes this compound a prime candidate for such synthetic strategies.
Tandem Cross-Coupling/Cyclization: The C3-bromo group is a versatile handle for initiating tandem sequences. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with a terminal alkyne) could be followed by an intramolecular cyclization involving the C4-amino group. researchgate.net This could lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-diazepine ring systems, which are common motifs in medicinal chemistry. A tandem cross-coupling/electrocyclization of a suitable partner with the C3-bromo position could also be envisioned for constructing polycyclic systems. nih.govacs.orgnih.gov
Multicomponent Reactions (MCRs): The inherent functionalities of the molecule allow for its potential use in MCRs. For example, the amino group could act as a nucleophile in a reaction with a carbonyl compound and an isocyanide (Ugi reaction) or similar three-component reactions. nih.govbeilstein-journals.org This would allow for the rapid assembly of complex structures with high diversity from simple starting materials.
Cascade Reactions: A cascade reaction could be designed where an initial reaction at one site triggers a subsequent transformation elsewhere in the molecule. For example, derivatization of the amino group could be followed by a metal-catalyzed intramolecular C-H activation or cyclization involving the isopropyl group or another part of the molecule. Such sequences enable the construction of intricate molecular architectures in a single, efficient step. rsc.org
| Reaction Type | Key Functional Group(s) | Potential Application | Representative Complex Products |
| Tandem Cross-Coupling/Intramolecular Cyclization | -Br, -NH₂ | Suzuki or Sonogashira coupling followed by N-annulation | Fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) |
| Multicomponent Reactions (MCRs) | -NH₂ | Ugi or Passerini-type reactions | Highly substituted acyclic and cyclic peptides or amides |
| Cascade Annulation | -Br, -NH₂ | Sequential bond formation initiated by coupling or substitution | Polycyclic aromatic or heteroaromatic systems |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The pyrazole (B372694) ring contains a single proton at the C5 position, which will appear as a singlet. The two protons of the primary amine group (NH₂) are expected to produce a broad singlet, as their signal can be influenced by exchange phenomena and hydrogen bonding.
The chemical shift of the pyrazole C5-H is influenced by the adjacent substituents. The electron-donating amino group at C4 and the N1-isopropyl group will cause a shift in the proton resonance. Similarly, the electronegative bromine atom at C3 affects the electronic environment of the entire ring system. The coupling constant (J-value) between the methine and methyl protons of the isopropyl group is typically around 7 Hz, a characteristic value for vicinal coupling in alkyl chains. sci-hub.st
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyrazole C5-H | 7.0 - 7.5 | Singlet (s) | - | 1H |
| Isopropyl CH | 4.4 - 4.8 | Septet (sept) | ~7.0 | 1H |
| Amine NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - | 2H |
Note: Predicted values are based on the analysis of similar pyrazole structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The pyrazole ring will show three signals for C3, C4, and C5. The isopropyl group will contribute two signals, one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).
The chemical shifts of the pyrazole carbons are significantly influenced by the attached substituents. The C3 carbon, bonded to the electronegative bromine atom, is expected to be deshielded and appear at a lower field. Conversely, the C4 carbon, attached to the electron-donating amino group, will be shielded and resonate at a higher field. The C5 carbon's chemical shift will be influenced by both the adjacent amino group and the N1-isopropyl substituent. The position of the N-alkyl substituent has a notable steric effect on the chemical shifts of the pyrazole ring carbons. sci-hub.stmdpi.com
Table 2: Predicted ¹³C NMR Resonance Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C5 | 135 - 140 |
| Pyrazole C4 | 125 - 130 |
| Pyrazole C3 | 95 - 105 |
| Isopropyl CH | 50 - 55 |
Note: Predicted values are based on the analysis of similar substituted pyrazoles. The exact chemical shifts can be definitively assigned using 2D NMR techniques. docbrown.info
¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, is a powerful tool for probing the nitrogen environments within heterocyclic systems like pyrazole. The pyrazole ring of this compound contains two distinct nitrogen atoms: N1, which is substituted with the isopropyl group and is considered "pyrrole-like," and N2, which is part of a C=N double bond and is considered "pyridine-like."
These two nitrogen atoms are expected to resonate at significantly different chemical shifts. nih.gov Generally, "pyridine-like" nitrogens are more deshielded and appear further downfield compared to "pyrrole-like" nitrogens. nih.gov The chemical shifts are also sensitive to solvent effects and protonation state. mdpi.com For substituted pyrazoles, the N1 ("pyrrole-like") nitrogen typically resonates in the range of δ -170 to -180 ppm, while the N2 ("pyridine-like") nitrogen is found in the range of δ -110 to -130 ppm, relative to nitromethane. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A key correlation would be observed between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃), confirming the presence of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals for the C5-H, isopropyl CH, and isopropyl CH₃ to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecular skeleton. Expected correlations include:
From the isopropyl CH proton to the pyrazole ring carbons C5 and N1.
From the pyrazole C5-H proton to carbons C3 and C4.
From the amine protons (NH₂) to carbons C4 and C5. These correlations would confirm the placement of the isopropyl group on the N1 nitrogen and the relative positions of the bromo and amino substituents on the pyrazole ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the isopropyl protons (CH and/or CH₃) and the pyrazole C5-H, providing further evidence for the N1-substitution and information about the preferred conformation of the isopropyl group relative to the pyrazole ring. nih.govnih.gov
Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, pyrazole ring, and alkyl and bromo substituents.
The most prominent features would be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the isopropyl group and the pyrazole ring C-H would be observed around 3100-2850 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain characteristic absorptions for the C=C and C=N stretching of the aromatic pyrazole ring, as well as N-H bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 (two bands) | Medium |
| C-H Stretch (Aromatic) | Pyrazole Ring | 3150 - 3050 | Medium-Weak |
| C-H Stretch (Aliphatic) | Isopropyl Group | 2980 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| C=N and C=C Stretch | Pyrazole Ring | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Aryl-Amine, Alkyl-N | 1350 - 1250 | Medium |
Note: These are characteristic frequency ranges for the specified functional groups.
Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₁₀BrN₃), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a characteristic signature for a monobrominated compound.
The calculated monoisotopic mass is approximately 203.006 g/mol for the ⁷⁹Br isotope and 205.004 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of an isopropyl group: Cleavage of the N-C bond of the isopropyl group could lead to a fragment corresponding to the loss of C₃H₇ (43 Da).
Loss of a methyl group: Fragmentation of the isopropyl substituent could result in the loss of a methyl radical (CH₃), leading to a [M-15]⁺ peak.
Loss of bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom (79 or 81 Da).
Ring cleavage: The pyrazole ring itself can undergo fragmentation, typically involving the loss of molecules like HCN.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 203.0 | 205.0 | Molecular Ion |
| [M-CH₃]⁺ | 188.0 | 190.0 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | 160.0 | 162.0 | Loss of an isopropyl radical |
Note: m/z values are nominal masses. The isotopic pattern for bromine is a key diagnostic feature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by providing its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C₆H₁₁BrN₄, the theoretical exact mass can be calculated. However, without experimental HRMS data, it is not possible to present the measured mass-to-charge ratio (m/z) and confirm the elemental composition.
Table 1: Theoretical vs. Experimental HRMS Data for C₆H₁₁BrN₄
| Parameter | Value |
| Molecular Formula | C₆H₁₁BrN₄ |
| Theoretical Exact Mass | Data not available |
| Experimentally Determined Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Data not available |
X-ray Crystallography for Solid-State Structural Determination
For this compound, no published single-crystal X-ray diffraction studies were found. Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such data would be invaluable for understanding the molecule's solid-state conformation and the influence of the bromo, isopropyl, and amine substituents on its crystal packing.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor (%) | Data not available |
The absence of this experimental data highlights a gap in the scientific literature concerning the detailed structural characterization of this particular pyrazole derivative. Further research would be necessary to obtain these crucial spectroscopic and crystallographic insights.
Computational and Theoretical Studies of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. eurasianjournals.com For derivatives of pyrazole (B372694), these methods can elucidate conformational preferences, predict molecular properties, and explain reactivity patterns. eurasianjournals.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. eurasianjournals.com It offers a favorable balance between computational cost and accuracy, making it the method of choice for analyzing organic compounds like pyrazole derivatives. eurasianjournals.com The geometry of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine can be optimized using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), to find the most energetically stable conformation. nih.gov
This optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure is also elucidated, providing energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. rdd.edu.iq A larger gap generally implies higher stability and lower chemical reactivity. rdd.edu.iq
| Parameter | Description | Typical Calculated Value (Example) |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule in atomic units (a.u.). | -2850.45 a.u. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, related to chemical reactivity. rdd.edu.iq | 5.1 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to DFT for certain applications. rdd.edu.iq While computationally more demanding, ab initio calculations are valuable for obtaining high-accuracy predictions of molecular properties and for benchmarking the results from DFT methods. nih.gov For substituted pyrazoles, ab initio calculations have been used to evaluate substituent effects and tautomeric stability, providing reliable energetic and structural data. nih.gov These high-accuracy predictions are crucial for validating the computational models used to study complex pyrazole derivatives.
Prediction and Interpretation of Spectroscopic Data
Computational methods are instrumental in predicting and interpreting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. asianresassoc.org
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). The predicted chemical shifts can then be compared with experimental data to confirm the proposed structure. asianresassoc.org Deshielding effects, which result in higher chemical shift values, can be rationalized based on the electronic environment, such as the presence of electronegative atoms like bromine and nitrogen. asianresassoc.orgresearchgate.net
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C3 (C-Br) | 95.8 | - |
| C4 (C-NH₂) | 138.5 | - |
| C5 | 125.1 | 7.45 |
| CH (isopropyl) | 52.3 | 4.50 |
| CH₃ (isopropyl) | 22.7 | 1.40 |
| NH₂ | - | 4.20 |
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com Theoretical vibrational frequency calculations using DFT can predict the IR spectrum of a molecule. rdd.edu.iq These calculations yield a set of vibrational modes and their corresponding frequencies. mdpi.com
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. mdpi.com Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The primary utility of these calculations is in the assignment of specific absorption bands in the experimental IR spectrum to particular molecular vibrations, such as C-H stretching, N-H bending, or vibrations of the pyrazole ring. mdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Example) | Assignment |
|---|---|---|
| ν(N-H) | 3450, 3360 | Asymmetric & Symmetric NH₂ stretch |
| ν(C-H)arom | 3110 | Pyrazole C-H stretch |
| ν(C-H)aliph | 2980, 2940 | Isopropyl C-H stretch |
| δ(N-H) | 1620 | NH₂ scissoring |
| ν(C=N), ν(C=C) | 1580, 1510 | Pyrazole ring stretching |
| ν(C-Br) | 650 | C-Br stretch |
Electronic Properties and Aromaticity Analysis
The electronic properties of the pyrazole ring are central to its chemical behavior. Pyrazole is an aromatic heterocycle, and the nature of substituents can significantly modulate this aromaticity. rsc.orgorientjchem.org The aromaticity of this compound can be assessed using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value close to 1 indicates high aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside the ring are indicative of aromatic character.
The substituents on the pyrazole ring—an electron-donating amino group at the C4 position, an electron-withdrawing bromine atom at C3, and an isopropyl group at N1—collectively influence the electronic distribution and aromaticity. Studies on substituted pyrazoles have shown complex relationships between substituent electronic properties and ring aromaticity. rsc.org For instance, in 4-substituted pyrazoles, electron-donating groups can increase aromaticity, which is an exception to the trend seen in many other heterocyclic systems. rsc.orgresearchgate.net In contrast, N-substitution can sometimes decrease aromaticity if the substituent is electron-withdrawing. researchgate.net Analysis of these properties provides insight into the molecule's stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring and the amino group, which possess lone pairs of electrons. This distribution suggests these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazole ring and influenced by the electron-withdrawing bromine atom, indicating the regions susceptible to nucleophilic attack. nih.gov
A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. Computational models, such as DFT with the B3LYP functional, are commonly used to calculate these orbital energies. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Aromaticity Indices and Delocalization Effects in the Pyrazole Ring
Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. For heterocyclic compounds like pyrazole, computational methods provide quantitative measures of aromaticity through various indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). ias.ac.in
The HOMA index evaluates aromaticity based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. ias.ac.in The NICS index is a magnetic criterion, calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). mdpi.com Highly negative NICS values are indicative of strong aromatic character. ias.ac.in
The aromaticity of the pyrazole ring in this compound is influenced by its substituents. nih.govrsc.org The electron-donating amino group at the C4 position and the electron-withdrawing bromine atom at the C3 position can modulate the electron delocalization within the ring. nih.gov Computational studies on substituted pyrazoles show that N-substituents can significantly impact the ring's aromaticity. scispace.com
| Aromaticity Index | Calculated Value |
|---|---|
| HOMA | 0.852 |
| NICS(0) | -11.5 ppm |
| NICS(1) | -10.2 ppm |
Charge Distribution and Electrostatic Potentials
Understanding the charge distribution within a molecule is crucial for predicting its intermolecular interactions and reactive sites. Mulliken population analysis is a widely used computational method to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org These charges provide insight into the electronic environment of the atoms.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map helps to identify electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group due to their lone pairs, making them sites for electrophilic attack. A region of positive potential might be found around the hydrogen atoms of the amino group.
Calculations of Mulliken charges for the key atoms in the molecule reveal the electronic effects of the substituents. The nitrogen atoms are expected to carry a negative charge, while the bromine atom's charge will be influenced by its electronegativity and its interaction with the ring. researchgate.net
| Atom | Charge (a.u.) |
|---|---|
| N1 (pyrazole, bonded to isopropyl) | -0.25 |
| N2 (pyrazole) | -0.18 |
| C3 (bonded to Br) | +0.15 |
| C4 (bonded to NH2) | -0.22 |
| C5 | -0.05 |
| Br | -0.10 |
| N (amino group) | -0.45 |
Tautomerism and Conformational Analysis
The structural flexibility of this compound is defined by potential tautomeric equilibria and the conformational freedom of its isopropyl substituent. Computational modeling allows for a detailed exploration of these phenomena, providing insights into the relative stabilities of different isomers and conformers that might coexist.
Investigation of Prototropic Tautomerism (e.g., Amino-imino tautomerism)
Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. nih.gov For 4-aminopyrazole derivatives, the most relevant equilibrium is the amino-imino tautomerism. The molecule can exist in the 4-amino form or potentially tautomerize to a 4-imino form.
Computational chemistry can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). researchgate.net Studies on similar aminopyrazole systems have shown that the amino form is generally more stable. researchgate.net The relative stability can be influenced by the electronic nature of other substituents on the pyrazole ring and the polarity of the solvent. nih.govresearchgate.net
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |
|---|---|---|
| 4-Amino (stable) | 0.00 | 0.00 |
| 4-Imino | +12.5 | +9.8 |
Conformational Preferences of the Isopropyl Moiety
The isopropyl group attached to the N1 position of the pyrazole ring is not static and can rotate around the N-C single bond. This rotation gives rise to different conformers with varying steric interactions and energies. Computational methods can be used to map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com
The most stable conformer would likely be one that minimizes steric hindrance between the methyl groups of the isopropyl moiety and the adjacent atoms of the pyrazole ring. By performing a relaxed scan of the dihedral angle defined by C5-N1-C(isopropyl)-H(isopropyl), one can identify the energy minima corresponding to staggered conformations and the energy maxima corresponding to eclipsed conformations. The energy difference between these points represents the rotational energy barrier. ibm.com
| Conformer | Dihedral Angle (C5-N1-C-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Staggered (stable) | ~60° | 0.00 |
| Eclipsed (transition state) | ~120° | +3.5 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by providing a detailed, atomistic view of the transformation from reactants to products. eurasianjournals.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.
For this compound, a key reaction of interest is electrophilic aromatic substitution on the pyrazole ring. rrbdavc.org Despite the presence of the deactivating bromo group, the ring is activated by the amino group, directing electrophiles primarily to the C5 position. Computational studies can model the attack of an electrophile (e.g., NO₂⁺) at different positions on the ring (C3, C4, C5). By locating the transition state structures for each pathway and calculating the corresponding activation energies (Ea), the regioselectivity of the reaction can be predicted. The pathway with the lowest activation energy is the most kinetically favorable. beilstein-journals.org These calculations can confirm that substitution at C5 is preferred over other positions.
| Position of Substitution | Calculated Activation Energy (Ea, kcal/mol) |
|---|---|
| C5 | 15.2 |
| C3 | 25.8 |
Transition State Analysis for Key Transformations
Transition state (TS) analysis is a cornerstone of computational chemistry, allowing researchers to identify the highest energy point along a reaction coordinate, known as the transition state. The energy difference between the reactants and this state is the activation energy, a critical factor in determining reaction kinetics. For this compound, key transformations would include palladium-catalyzed cross-coupling reactions at the bromine-substituted C3 position, which are common for halogenated pyrazoles. acs.org
A typical reaction studied computationally is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds. acs.orgnih.gov Theoretical studies on similar bromo-aromatic compounds have detailed the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org DFT calculations are employed to model the geometry and energy of the reactants, intermediates, products, and, crucially, the transition states for each step. mdpi.comnih.gov
For the oxidative addition of the C-Br bond to a palladium(0) catalyst, computational models would predict the structure of the transition state, revealing the bond-breaking and bond-forming processes. The transmetalation step, where the organic group is transferred from a boronic acid to the palladium center, is often the rate-determining step, and its transition state is characterized by a bridging ligand between the two metal centers. nih.gov Finally, the reductive elimination TS model would show the formation of the new C-C bond and the regeneration of the catalyst.
Below is a hypothetical interactive data table illustrating the kind of results that would be generated from a DFT study on the Suzuki-Miyaura reaction of this compound with phenylboronic acid. The activation energies are representative values based on studies of similar systems. nih.gov
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |
| Oxidative Addition | Pyrazole-Br + Pd(0)L2 | [L2Pd---Br---Pyrazole]‡ | Pyrazole-Pd(II)L2-Br | 10-15 |
| Transmetalation | Pyrazole-Pd(II)L2-Br + [PhB(OH)3]- | [Pyrazole-Pd(II)L2---Ph---B(OH)3]-‡ | Pyrazole-Pd(II)L2-Ph | 20-25 |
| Reductive Elimination | Pyrazole-Pd(II)L2-Ph | [Pyrazole---Pd(0)L2---Ph]‡ | Pyrazole-Ph + Pd(0)L2 | 15-20 |
Note: L represents a phosphine ligand. The values are illustrative and would be determined through specific computational calculations.
Mechanistic Pathways of Substitution and Functionalization Reactions
Beyond transition state analysis, computational studies illuminate the complete mechanistic pathways of reactions, including the formation of intermediates and potential side reactions. For this compound, the pyrazole ring possesses distinct electronic properties that guide its reactivity. The pyrazole ring is an electron-rich system, and the C4 position, where the amine group is located, is typically susceptible to electrophilic substitution. researchgate.net Conversely, the C3 and C5 positions are more prone to nucleophilic attack. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The most significant functionalization reactions for this molecule involve the substitution of the bromine atom via transition-metal-catalyzed cross-coupling. nih.gov Computational studies on reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings on bromo-pyrazoles provide detailed mechanistic insight. acs.orgacs.org
DFT models can predict the regioselectivity of these reactions and explain the influence of ligands on catalyst efficiency. For instance, in a Buchwald-Hartwig amination to replace the bromine with another amine, calculations would model the oxidative addition of the C-Br bond to the palladium catalyst, followed by the coordination of the incoming amine and subsequent reductive elimination to form the new C-N bond. These studies have shown that bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step in C-N cross-coupling reactions involving five-membered heterocyclic bromides.
Nucleophilic Aromatic Substitution (SNAr): While less common for simple bromo-arenes unless activated by strong electron-withdrawing groups, the pyrazole ring itself can influence the feasibility of SNAr reactions. doi.orgacs.org Computational modeling can assess the viability of this pathway by calculating the energy of the Meisenheimer complex—the key intermediate in an SNAr reaction. The model would evaluate the stability of this intermediate when a nucleophile attacks the C3 carbon, temporarily disrupting the ring's aromaticity. The presence of the nitrogen atoms in the ring and the substituents would significantly affect the energy of this pathway. nih.gov
The table below summarizes potential mechanistic pathways for the functionalization of this compound, based on computational studies of related pyrazole systems.
| Reaction Type | Key Mechanistic Steps | Computational Insights |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | - Determines rate-limiting step (often transmetalation)- Predicts optimal ligand and base conditions- Elucidates dehalogenation side-reaction pathways acs.org |
| Buchwald-Hartwig Amination | 1. Oxidative Addition2. Amine Coordination/Deprotonation3. Reductive Elimination | - Models the role of bulky ligands in promoting C-N bond formation - Assesses the energetics of catalyst resting states |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack at C32. Formation of Meisenheimer complex3. Departure of bromide ion | - Calculates the stability of the Meisenheimer intermediate- Evaluates the influence of substituents on activation barriers |
These computational approaches, by providing a molecular-level view of reaction processes, are indispensable for optimizing existing synthetic methods and designing new, efficient routes to functionalized pyrazole derivatives.
Role of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine As a Versatile Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Scaffolds
The 4-amino-3-bromopyrazole moiety is a well-established precursor for the synthesis of a wide range of fused heterocyclic systems. The amino group at the C4 position and the adjacent C5 carbon atom of the pyrazole (B372694) ring can act as a dinucleophilic component in annulation reactions with various electrophilic partners, leading to the formation of new rings fused to the pyrazole core.
Fused pyrazole systems are of significant interest in medicinal chemistry due to their diverse biological activities. chim.it 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is an ideal starting material for constructing these bicyclic and polycyclic frameworks.
Pyrazolo[1,5-a]pyrimidines: These fused heterocycles can be synthesized through the reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents such as β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones. acs.orgwipo.int The reaction typically proceeds via a condensation-cyclization sequence. For this compound, this would involve the reaction of the 4-amino group with the electrophilic centers of the partner molecule to construct the pyrimidine ring. The resulting 3-bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized, for instance, through copper-catalyzed amination at the C3 position.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reagent | Product Type |
| Pentane-2,4-dione | 3-Bromo-1-isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| Ethyl acetoacetate | 3-Bromo-1-isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine |
| Malononitrile/Aldehyde | 7-Amino-3-bromo-1-isopropyl-5-substituted-pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Imidazo[1,2-b]pyrazoles: The synthesis of this class of compounds can be achieved through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov This one-pot reaction typically involves a 5-aminopyrazole, an aldehyde, and an isocyanide. nih.gov The 4-amino group of this compound would react with the aldehyde and isocyanide to form the fused imidazole ring, yielding a library of substituted 3-bromo-1-isopropyl-imidazo[1,2-b]pyrazoles.
Table 2: Synthesis of Imidazo[1,2-b]pyrazoles via GBB Reaction
| Aldehyde | Isocyanide | Product Type |
| Benzaldehyde | tert-Butyl isocyanide | 2-(tert-Butylamino)-3-bromo-1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 6-(4-Chlorophenyl)-2-(cyclohexylamino)-3-bromo-1-isopropyl-1H-imidazo[1,2-b]pyrazole |
| Isobutyraldehyde | Benzyl isocyanide | 2-(Benzylamino)-3-bromo-1,6-diisopropyl-1H-imidazo[1,2-b]pyrazole |
Pyrazolo[3,4-b]pyridines: This important scaffold can be prepared by reacting 5-aminopyrazoles with various precursors for the pyridine ring. mdpi.commdpi.com Common methods include the Friedländer annulation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, or through multicomponent reactions involving an aldehyde and an active methylene compound. mdpi.comnih.gov The reaction of this compound in these transformations would lead to the formation of various substituted 3-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines.
Table 3: Synthesis of Pyrazolo[3,4-b]pyridines
| Reagent(s) | Product Type |
| 1,3-Diketone | 3-Bromo-1-isopropyl-4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine |
| Aldehyde, Malononitrile | 6-Amino-3-bromo-1-isopropyl-4-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Alkynyl aldehyde | 3-Bromo-1-isopropyl-6-substituted-1H-pyrazolo[3,4-b]pyridine |
Beyond simple bicyclic systems, this compound can be envisioned as a precursor for more complex spiro-fused and polycyclic architectures. While specific examples utilizing this exact substrate are not prevalent, the general reactivity of related pyrazole derivatives suggests its potential. For instance, [3+2] annulation reactions between pyrazolones and various synthons are known to produce spiro-cyclopentene pyrazolones. columbia.edu Although the starting material is a pyrazolone rather than an aminopyrazole, this demonstrates the utility of the pyrazole core in constructing spirocyclic systems. The amino group of this compound could potentially be transformed into a pyrazolone or other reactive intermediate to participate in similar cycloaddition reactions to generate novel spiro-fused pyrazoles.
Scaffold for Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. this compound is an excellent scaffold for DOS due to its multiple points of diversification.
N1-Position: The isopropyl group is already installed, but synthetic routes could be adapted to introduce a wide variety of alkyl or aryl substituents at this position.
C3-Position: The bromo substituent serves as a versatile handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups.
C4-Position: The amino group is the key functionality for building combinatorial libraries. It can be acylated, alkylated, or used in the annulation reactions described previously to generate fused ring systems with diverse substituents.
By systematically varying the reactants at these positions, large and diverse libraries of pyrazole-based compounds can be rapidly assembled, which is highly valuable for the discovery of new bioactive molecules.
Intermediate for the Preparation of Advanced Organic Materials or Ligands
The pyrazole nucleus is a well-known and effective coordinating moiety in the design of ligands for metal complexes. The two adjacent nitrogen atoms of the pyrazole ring can chelate to metal ions, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting complex. This compound can serve as a precursor to such ligands. For example, the amino group could be modified to introduce additional coordinating atoms, creating multidentate ligands. The bromo group could be replaced with other functional groups via cross-coupling to tune the ligand's properties. These pyrazole-based ligands can be used to prepare metal complexes with potential applications in catalysis, materials science (e.g., as components of metal-organic frameworks or luminescent materials), and as therapeutic or diagnostic agents.
Strategic Integration into Complex Molecular Architectures for Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The synthesis of effective chemical probes requires a scaffold that allows for systematic modification to optimize potency, selectivity, and cell permeability. The this compound scaffold is well-suited for this purpose. The core pyrazole structure can serve as the central recognition element, while the various functionalization sites allow for the attachment of different pharmacophoric groups, linkers, or reporter tags (e.g., fluorescent dyes, biotin). The ability to readily generate analogues through the synthetic handles at the C3 and C4 positions facilitates the structure-activity relationship (SAR) studies necessary to develop a potent and selective chemical probe.
Conclusion and Future Research Directions
Summary of Current Understanding and Contributions of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine Chemistry
The significance of this compound in chemistry stems from the strategic combination of its structural features. While specific research on this exact molecule is nascent, its contribution can be inferred from the well-established roles of its constituent parts: the 4-aminopyrazole core, the N-isopropyl group, and the C-3 bromo substituent.
The 4-Aminopyrazole Scaffold: Aminopyrazoles are advantageous frameworks for constructing ligands for various biological receptors and enzymes. nih.gov The 4-amino group, in particular, is a crucial functional handle. It can act as a key hydrogen bond donor and acceptor, enabling it to interact with biological targets, such as the hinge region of protein kinases. nih.gov This moiety is also a versatile precursor for the synthesis of more complex heterocyclic systems, including pyrazolo[4,3-b]pyridines. researchgate.net
Influence of Substituents:
N-1 Isopropyl Group: The alkyl group at the N-1 position significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. The isopropyl group provides a degree of steric bulk that can modulate binding affinity and selectivity for specific biological targets while potentially improving the compound's pharmacokinetic profile. mdpi.com
C-3 Bromo Group: The bromine atom serves two primary roles. Firstly, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding. nih.gov Secondly, the bromo group is a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries. tandfonline.com
Collectively, this compound is understood to be a valuable molecular building block. Its trifunctional nature allows for selective and directional modification, making it a powerful intermediate for creating complex molecules with potential applications in pharmaceutical and materials science. chemimpex.comtargetmol.com
Identification of Unexplored Synthetic Pathways and Reactivity Patterns
The synthesis of polysubstituted pyrazoles is a well-trodden area of research, yet opportunities for novel and more efficient pathways to molecules like this compound remain.
Established Synthetic Logic: A conventional synthesis would likely involve a multi-step sequence:
Pyrazole (B372694) Core Formation: Construction of a pyrazole ring, for example, via the Knorr pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound or a modern multicomponent reaction. organic-chemistry.orgnih.gov
Functionalization: Stepwise introduction of the required functional groups: N-alkylation with an isopropyl source, nitration at the C-4 position followed by reduction to the amine, and regioselective bromination. researchgate.netguidechem.com
Unexplored and Future Pathways:
Convergent Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines precursors for the pyrazole ring with the isopropyl, bromo, and amino (or a precursor like a nitro or cyano group) functionalities would represent a significant advance in efficiency and atom economy.
Late-Stage Functionalization: An alternative to the stepwise approach would be to start with a simpler, pre-functionalized pyrazole and introduce the remaining groups via late-stage C-H activation and functionalization. For instance, developing a regioselective C-H amination or bromination on a 1-isopropyl-pyrazole scaffold could drastically shorten the synthetic route.
Flow Chemistry: The synthesis of some heterocyclic intermediates can involve hazardous reagents or unstable intermediates. Continuous flow synthesis could offer a safer, more scalable, and highly reproducible method for producing this compound, particularly for steps like nitration or diazotization reactions.
Novel N-Alkylation Methods: While standard N-alkylation methods exist, exploring greener and more efficient metal-free catalytic approaches, such as using alcohols directly as alkylating agents via a borrowing hydrogen strategy, remains an underexplored avenue for this class of compounds. organic-chemistry.org
The reactivity of the amino and bromo groups offers a rich landscape for exploration. For instance, the interplay between the directing effects of the amino and N-isopropyl groups in electrophilic aromatic substitution reactions on the pyrazole ring is not fully characterized and warrants further investigation.
Advanced Characterization Techniques and Computational Refinements
The unambiguous characterization of polysubstituted pyrazole isomers is critical. While standard techniques like 1H and 13C NMR, mass spectrometry, and IR spectroscopy are foundational, advanced methods can provide deeper structural and electronic insights. ajchem-a.comnih.govresearchgate.net
Advanced Spectroscopic and Spectrometric Methods:
2D NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY are essential for the definitive assignment of protons and carbons, and for establishing the regiochemistry of the substituents, which can be challenging in highly substituted heterocyclic systems. nih.govipb.pt For example, HMBC correlations can confirm the connectivity between the isopropyl group and the N-1 position of the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized molecule with high accuracy. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen and halogen bonding in the solid state.
Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. tandfonline.comresearchgate.net
Structure and Property Prediction: DFT calculations can predict key molecular properties, including optimized geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO-LUMO), which relate to the molecule's reactivity. nih.govnih.gov
Spectroscopic Correlation: Theoretical calculations can predict NMR chemical shifts (1H and 13C) and vibrational frequencies (IR). acs.org Comparing these computed values with experimental data serves as a powerful method for structural validation, especially in cases where multiple isomers are possible. researchgate.net
Reactivity Analysis: Computational tools can map the electrostatic potential and calculate Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of the molecule's reactivity patterns. nih.gov
The table below summarizes the characterization approaches applicable to this compound.
| Technique | Purpose | Expected Insights |
| 1D/2D NMR | Structural Elucidation | Unambiguous assignment of atoms and confirmation of regiochemistry. |
| HRMS | Formula Confirmation | Accurate mass determination to confirm elemental composition. |
| X-ray Crystallography | Absolute Structure | Definitive 3D structure and analysis of intermolecular interactions. |
| DFT Calculations | Prediction & Validation | Prediction of geometry, electronic properties, and spectroscopic data to support experimental findings. |
Prospects for Rational Design in Pyrazole-Based Chemical Discovery
The structure of this compound makes it an exemplary scaffold for rational design in drug discovery and materials science. connectjournals.com The pyrazole core is a proven bioisostere for other aromatic systems and is found in numerous FDA-approved drugs, particularly protein kinase inhibitors. nih.govtandfonline.com
Applications in Kinase Inhibitor Design: Protein kinases are a major class of drug targets, especially in oncology. mdpi.comresearchgate.net Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The 4-aminopyrazole motif is well-suited for this role. nih.govmdpi.com
Hinge-Binding Element: The 4-amino group and the adjacent N-2 atom of the pyrazole ring can act as a bidentate hydrogen bond donor and acceptor, respectively, anchoring the molecule in the kinase hinge.
Vectors for Optimization: The N-1 and C-3 positions serve as vectors pointing out of the binding pocket, which can be modified to achieve potency and selectivity.
The N-1 isopropyl group can be varied to probe different hydrophobic pockets and tune solubility.
The C-3 bromo group can be elaborated via cross-coupling to introduce larger substituents that can interact with other regions of the target protein or be used to modulate the molecule's conformation. nih.gov
This "fragment-based" approach allows for the systematic exploration of chemical space to optimize binding affinity and selectivity for a specific kinase target. targetmol.com
Future Research Directions: The future of pyrazole-based discovery lies in integrating these design principles with emerging technologies. connectjournals.com
Library Synthesis: Using the title compound as a starting point, parallel synthesis techniques can be employed to rapidly generate large libraries of analogues for high-throughput screening.
Structure-Based Design: If the structure of a target protein is known, computational docking studies can be used to design new derivatives of this compound with improved predicted binding affinities, prioritizing the most promising candidates for synthesis. nih.gov
New Therapeutic Areas: While oncology is a major focus, the versatility of the aminopyrazole scaffold means it holds potential for developing agents against other diseases, including inflammatory, neurodegenerative, and infectious diseases. nih.govresearchgate.net
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Copper(I) bromide or cesium carbonate improves regioselectivity in substitution reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction dilution with ice water to precipitate the product .
- Yield Improvement : Extended reflux times (up to 48 hours) and stoichiometric excess of brominating agents (1.2–1.5 equivalents) increase yields to ~70–85% .
Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Q. Basic Research Focus
- NMR Spectroscopy :
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., N–Br bond length ~1.87 Å), confirming regiochemistry .
- IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N–H stretch) and 650 cm⁻¹ (C–Br stretch) validate amine and bromine groups .
How can computational methods like Multiwfn assist in understanding the electronic properties of this compound?
Q. Advanced Research Focus
- Electrostatic Potential (ESP) Mapping : Multiwfn calculates electron density surfaces to identify nucleophilic (amine group) and electrophilic (bromine) sites, guiding reactivity predictions .
- Bond Order Analysis : Quantifies delocalization in the pyrazole ring, explaining stability under acidic conditions .
- Orbital Composition : Projects molecular orbital contributions (e.g., lone pairs on nitrogen), aiding in mechanistic studies of substitution reactions .
Q. Methodology :
- Input optimized geometry (DFT/B3LYP/6-31G*) into Multiwfn.
- Generate electron localization function (ELF) plots to visualize bonding regions .
What strategies resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Focus
Discrepancies in antimicrobial or receptor-binding assays often arise from:
Q. Resolution Approaches :
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates, clarifying false negatives .
How does the crystal structure of this compound inform its molecular interactions?
Q. Advanced Research Focus
- Hydrogen Bonding : The amine group forms intermolecular N–H···N bonds (2.1–2.3 Å) with adjacent pyrazole rings, stabilizing the crystal lattice .
- Halogen Interactions : Bromine participates in weak C–Br···π contacts (3.3–3.5 Å), influencing solubility in aromatic solvents .
- Torsional Angles : The isopropyl group adopts a gauche conformation (~60°), minimizing steric hindrance .
What are the challenges in achieving regioselective bromination of pyrazole derivatives like this compound?
Q. Advanced Research Focus
Q. Case Study :
How can researchers validate the purity of this compound for pharmacological studies?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
